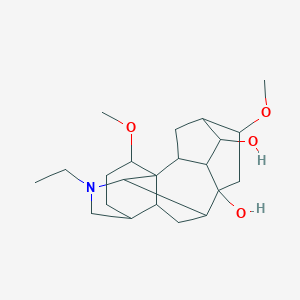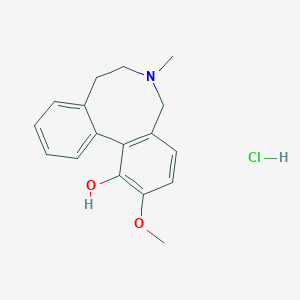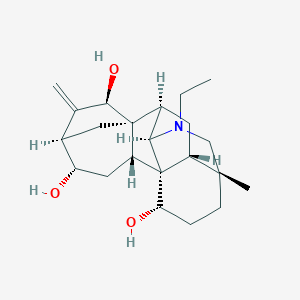
Bleu d'Evans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Evans blue is an organic sodium salt that is the tetrasodium salt of 6,6'-{(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[diazene-2,1-diyl]}bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate). It is sometimes used as a counterstain, especially in fluorescent methods to suppress background autofluorescence. It has a role as a histological dye, a fluorochrome, a teratogenic agent and a sodium channel blocker. It contains an Evans blue(4-).
An azo dye used in blood volume and cardiac output measurement by the dye dilution method. It is very soluble, strongly bound to plasma albumin, and disappears very slowly.
Applications De Recherche Scientifique
Étiquetage et imagerie vasculaire
Le colorant Bleu d'Evans peut être utilisé pour étiqueter et imager de manière fluorescente la vasculature intacte . Cette méthode permet la visualisation de la vasculature tissulaire entière pour une fraction du temps et du coût par rapport aux méthodes traditionnelles . Il est injecté dans le système circulatoire du modèle expérimental, et diverses modalités d'imagerie fluorescente peuvent être utilisées pour visualiser la vasculature étiquetée .
Estimation du volume sanguin
En raison de sa forte solubilité dans l'eau et de son excrétion lente, ainsi que de sa liaison étroite à l'albumine sérique, le this compound a été largement utilisé en biomédecine, y compris pour l'estimation du volume sanguin .
Évaluation de la perméabilité vasculaire
Le this compound est également utilisé pour estimer la perméabilité vasculaire . Ceci est important pour comprendre comment les substances traversent les parois capillaires pour atteindre les tissus.
Détection des ganglions lymphatiques
Le this compound peut être utilisé pour détecter les ganglions lymphatiques . Ceci est particulièrement utile dans la stadification du cancer, où la propagation du cancer aux ganglions lymphatiques est un déterminant essentiel du stade de la maladie.
Localisation des lésions tumorales
Le this compound est utilisé pour localiser les lésions tumorales . Cela peut aider au diagnostic et à la planification du traitement de divers types de cancers.
Quantification des fuites protéiques
La fluorescence du this compound peut être appliquée pour la quantification des fuites protéiques avec une sensibilité élevée . Cela ouvre la possibilité de mesurer cette réaction dans de très petites régions avec une grande précision, ainsi que pour la localisation tissulaire des fuites protéiques au niveau microscopique .
Amélioration du profil pharmacocinétique des radiopharmaceutiques
Les entités de liaison à l'albumine sérique (ABM) telles que le fragment de colorant this compound (EB) ont été utilisées pour améliorer le profil pharmacocinétique de nombreux radiopharmaceutiques
Mécanisme D'action
Target of Action
Evans blue is a type of azo dye that exhibits a strong affinity for binding to serum albumin in the blood. It is unable to pass through the normal blood-brain barrier (BBB) . When the BBB is compromised, albumin-bound Evans blue can enter the central nervous system (CNS) .
Mode of Action
Evans blue has been found to have a dual antiviral effect against hepatitis B virus (HBV) infection. Specifically, it targets two host factors:
BK channel: Evans blue also interferes with virus capsid assembly by targeting the BK channel. By doing so, it disrupts the formation of HBV capsids .
Biochemical Pathways
The affected pathways include the interaction between Evans blue and NTCP, as well as the disruption of cytosolic calcium ion concentration. These interactions collectively lead to the inhibition of HBV binding and capsid assembly .
Pharmacokinetics
Evans blue has an IC50 (half-maximal inhibitory concentration) of approximately 2 μM against HBV infection in Huh7D hNTCP cells . Notably, it exhibits no apparent toxicity at concentrations up to 1000 μM . In primary human hepatocytes, the IC50 is around 5 μM .
Result of Action
The molecular and cellular effects of Evans blue’s action involve blocking HBV attachment to host cells and disrupting capsid assembly. By achieving these dual effects, it inhibits the infection of nucleos(t)ide analog drug-resistant HBV strains .
Analyse Biochimique
Biochemical Properties
Evans Blue interacts with several biomolecules, primarily serum albumin . It binds to serum albumin in the bloodstream, and under normal physiological conditions, it remains within the blood vessels . This binding interaction is critical for its role in estimating plasma volume and studying vascular permeability .
Cellular Effects
Evans Blue has been shown to have neuroprotective effects against iodoacetic acid (IAA)-induced hypoxia neuronal death in HT22 cells . It can prevent IAA-induced increase of P2X purinoreceptor 4 (P2X4R) mRNA and protein expression . This suggests that Evans Blue can influence cell function and impact cellular processes such as gene expression and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of Evans Blue involves its interaction with the ATP binding site of P2X4R . It acts as a negative allosteric modulator of the AMPA and kainate receptors and as an inhibitor of vesicular glutamate transporters . It also acts on P2 receptors . These interactions suggest that Evans Blue exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Evans Blue can change over time. For instance, after injection into the circulation, no steady state is observed due to delayed mixing and progressive leakage of the dye out of the vascular space . This suggests that Evans Blue’s stability, degradation, and long-term effects on cellular function may vary in in vitro or in vivo studies .
Transport and Distribution
Evans Blue is transported and distributed within cells and tissues primarily through its binding to serum albumin . When the blood-brain barrier is compromised, albumin-bound Evans Blue can enter the central nervous system .
Subcellular Localization
The subcellular localization of Evans Blue is primarily extracellular due to its binding to serum albumin in the bloodstream . When the blood-brain barrier is compromised, Evans Blue can enter the central nervous system, suggesting potential intracellular localization under certain conditions .
Propriétés
Numéro CAS |
314-13-6 |
|---|---|
Formule moléculaire |
C34H28N6NaO14S4 |
Poids moléculaire |
895.9 g/mol |
Nom IUPAC |
tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H28N6O14S4.Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54); |
Clé InChI |
REYNRYZNOAPLTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
314-13-6 |
Description physique |
Direct blue 53 appears as blue crystals with a greenish-bronze luster or a black powder. (NTP, 1992) |
Pictogrammes |
Health Hazard |
Solubilité |
10 to 50 mg/mL at 76.6° F (NTP, 1992) |
Synonymes |
Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















